Technical Guide: Chemical and Physical Properties of tert-Butylbenzene-d14
Technical Guide: Chemical and Physical Properties of tert-Butylbenzene-d14
Executive Summary
tert-Butylbenzene-d14 (CAS: 209963-71-3) is the fully deuterated isotopologue of tert-butylbenzene.[1] While often overshadowed by common deuterated solvents like Chloroform-d or DMSO-d6, this molecule occupies a critical niche in physical organic chemistry and quantitative mass spectrometry. Its utility stems from two primary characteristics: spectral silence in proton NMR (providing a clear window in both aliphatic and aromatic regions) and metabolic resistance due to the Kinetic Isotope Effect (KIE), making it an ideal internal standard for biological assays where non-deuterated analogs might degrade.
This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and application protocols, designed to serve as a self-validating resource for laboratory workflows.
Part 1: Molecular Identity & Physicochemical Profile
The substitution of protium (
Table 1: Comparative Physicochemical Properties
| Property | tert-Butylbenzene (Native) | tert-Butylbenzene-d14 (Perdeuterated) | Technical Note |
| Formula | Full isotopic substitution | ||
| Molecular Weight | 134.22 g/mol | 148.31 g/mol | |
| CAS Number | 98-06-6 | 209963-71-3 | Verify vendor specific CAS |
| Density ( | 0.867 g/mL | ~0.96 g/mL (Derived*) | Isotopic mass increase |
| Boiling Point | 169 °C | 167–169 °C | Inverse isotope effect often lowers BP slightly in aromatics |
| Melting Point | -58 °C | -59 to -57 °C | Minimal shift |
| Flash Point | 34 °C (Closed Cup) | 34 °C | Flammable Liquid |
| Dipole Moment | 0.52 D | ~0.52 D | Electronic distribution remains identical |
*Note: Experimental density for d14 is rarely cataloged in open literature; the value 0.96 g/mL is derived from the molar volume conservation principle, where the volume remains constant while mass increases by the isotopic ratio.
Part 2: Spectroscopic Signature
Nuclear Magnetic Resonance (NMR)
In proton NMR (
-
Residual Peaks: In <99.5% enriched samples, you may observe trace signals.
-
Aliphatic Region (~1.3 ppm): Residual protons in the tert-butyl group (normally a massive singlet of 9H).
-
Aromatic Region (~7.1–7.4 ppm): Residual ring protons.
-
-
Use Case: Ideal for analyzing analytes that have critical signals in the 1.0–1.5 ppm range, which are usually masked by the massive tert-butyl singlet in non-deuterated solvents.
Mass Spectrometry (MS)
-
Base Peak Shift: The dominant fragmentation in native tert-butylbenzene is the loss of a methyl group to form the cumyl cation (
119). -
d14 Fragmentation: The d14 analog loses a
group ( ).-
Parent Ion:
148. -
Base Peak:
130 ( ). -
Utility: This unique fragmentation pattern allows for interference-free quantification in complex biological matrices.
-
Part 3: Synthesis & Isotopic Purity
The synthesis of tert-butylbenzene-d14 requires a Friedel-Crafts alkylation using fully deuterated precursors. The reaction must be controlled to prevent isotopic scrambling (H/D exchange) if protic acids are present.
Synthesis Workflow (Graphviz)
Figure 1: Friedel-Crafts Alkylation pathway for the synthesis of tert-butylbenzene-d14.[2] Note the generation of DCl gas, requiring proper ventilation.
Protocol: Friedel-Crafts Alkylation (Microscale)
Reagents: Benzene-d6 (10 mmol), tert-Butyl chloride-d9 (10 mmol), Aluminum Chloride (
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Activation: Add 0.05 eq of anhydrous
to the Benzene-d6 at 0°C. -
Addition: Dropwise add tert-Butyl chloride-d9 over 15 minutes. The evolution of DCl gas (bubbling) indicates reaction progress.
-
Quench: Pour mixture over deuterated ice (
ice) if available, or standard ice if isotopic exchange at the quench stage is negligible (kinetic control). -
Purification: Extract with pentane, dry over
, and fractionally distill. Collect the fraction boiling at 167–169°C.
Part 4: Applications in R&D
Application 1: Internal Standard for DMPK Studies
In Drug Metabolism and Pharmacokinetics (DMPK), tert-butylbenzene-d14 serves as a robust internal standard (IS) because its lipophilicity mimics many drug candidates, yet it is distinct by mass.
Experimental Protocol: LC-MS/MS Quantification
-
Stock Preparation: Dissolve tert-butylbenzene-d14 in Methanol to 1 mg/mL.
-
Spiking: Add the IS to plasma samples to a final concentration of 100 ng/mL.
-
Extraction: Perform protein precipitation using Acetonitrile (1:3 sample:solvent).
-
Analysis: Inject onto a C18 Reverse Phase column.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Detection: Monitor MRM transition
.
-
Application 2: Metabolic Stability Probe (Kinetic Isotope Effect)
Researchers use the d14 analog to study the mechanism of cytochrome P450 oxidation. The benzylic C-H bonds in the native form are susceptible to oxidation. Replacing them with C-D bonds slows this rate (
Analytical Workflow (Graphviz)
Figure 2: Workflow for using tert-butylbenzene-d14 as an internal standard in bioanalysis.
Part 5: Handling & Safety
CAUTION: tert-Butylbenzene-d14 is a Class 3 Flammable Liquid.
-
Storage: Store in a cool, dry place away from oxidizing agents. While deuterium exchange with atmospheric moisture is slow for hydrocarbons, it is best practice to store under nitrogen or argon to prevent oxidation of the ring over long periods.
-
Hygroscopy: Unlike deuterated alcohols or amines, this molecule is not significantly hygroscopic.
-
Disposal: Must be disposed of as halogen-free organic solvent waste. Do not pour down the drain.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7366, tert-Butylbenzene. (Used for non-deuterated baseline properties). [Link]
-
NIST Chemistry WebBook. Mass Spectrum of tert-Butylbenzene. [Link]
